molecular formula C20H21N7 B11556959 4-[(2E)-2-benzylidenehydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-benzylidenehydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11556959
M. Wt: 359.4 g/mol
InChI Key: GFOUKZLYBIACKZ-RCCKNPSSSA-N
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Description

N-PHENYL-4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a triazine ring, a hydrazine moiety, and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then reacted with a triazine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

N-PHENYL-4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-PHENYL-4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-PHENYL-4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of N-PHENYL-4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its combination of a triazine ring, hydrazine moiety, and pyrrolidine group, which contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C20H21N7

Molecular Weight

359.4 g/mol

IUPAC Name

2-N-[(E)-benzylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H21N7/c1-3-9-16(10-4-1)15-21-26-19-23-18(22-17-11-5-2-6-12-17)24-20(25-19)27-13-7-8-14-27/h1-6,9-12,15H,7-8,13-14H2,(H2,22,23,24,25,26)/b21-15+

InChI Key

GFOUKZLYBIACKZ-RCCKNPSSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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